2-(Difluoromethyl)pyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-6(8)5-3-4(9)1-2-10-5/h1-3,6H,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIYJBILJRGCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299093 | |
| Record name | 2-(Difluoromethyl)-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446509-58-5 | |
| Record name | 2-(Difluoromethyl)-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446509-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Difluoromethyl)-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(difluoromethyl)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Difluoromethyl Pyridin 4 Amine and Its Derivatives
Strategies for Introducing the Difluoromethyl Moiety onto Pyridine (B92270) Systems
The incorporation of a difluoromethyl group onto a pyridine ring can be achieved through various synthetic routes. The main strategies include the direct functionalization of a pre-formed pyridine ring, the construction of the pyridine ring from a difluoromethyl-containing precursor, and the use of advanced catalytic methods like photoredox catalysis.
Direct C-H Difluoromethylation Approaches
Direct C-H difluoromethylation represents a highly efficient and atom-economical method for synthesizing difluoromethyl pyridines as it avoids the need for pre-functionalization of the substrate. nih.govresearchgate.net These approaches often proceed via radical-based mechanisms.
Recent advancements have addressed the significant challenge of regioselectivity in direct C-H functionalization of pyridines. For instance, a method has been developed for the site-selective introduction of the difluoromethyl group at either the meta- or para-position of the pyridine ring. nih.govuni-muenster.de This is achieved by using oxazino pyridine intermediates, which are readily accessible from pyridines. These dearomatized intermediates react with difluoromethyl group reagents, and the selectivity can be switched between the meta and para positions by treating the intermediate with acid to form a pyridinium (B92312) salt in situ. nih.gov This strategy is notable for its mild conditions and its applicability to the late-stage functionalization of complex pyridine-containing molecules. nih.govuni-muenster.de
Precursor Functionalization and Subsequent Fluorination Techniques
An alternative to direct C-H functionalization involves the synthesis of pyridines from precursors that are already functionalized at the desired position. This functional group is then converted into the difluoromethyl moiety.
One powerful strategy is a de novo synthesis, where the pyridine ring is constructed around the difluoromethyl group. A scalable and regioselective synthesis of 2-difluoromethyl pyridines has been reported that starts from inexpensive, commodity chemicals, building the pyridyl subunit around the CF2H group rather than introducing it at a late stage. nih.govresearchgate.net This user-friendly approach allows for diverse substitution patterns on the pyridine ring. nih.gov
Another common precursor-based method involves the fluorination of an aldehyde. For example, in the synthesis of a key intermediate for lipid kinase inhibitors, 2-chloroisonicotinaldehyde (B27911) was used as a precursor. However, the fluorination of this compound requires hazardous reagents like diethylaminosulfur trifluoride (DAST), making it less suitable for large-scale production. researchgate.net
Electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor® presents another pathway. This method can yield fluorinated 3,6-dihydropyridines, which can subsequently be converted to the corresponding fluorinated pyridines under mild conditions. nih.gov
Photoredox Catalysis in Difluoromethylation
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the construction of C-CF2H bonds under mild conditions. rsc.orgqmul.ac.uk This approach utilizes a photocatalyst that, upon light absorption, can initiate a radical-based difluoromethylation reaction. mdpi.com
Organic photoredox catalysis, using dyes like Rose Bengal, can trigger the direct difluoromethylation of various heterocycles, including pyridines, using sodium difluoromethylsulfinate (CF2HSO2Na) as the difluoromethyl source and O2 as a green oxidant. researchgate.net This method is operationally simple and obviates the need for metals or other additives, providing moderate to excellent yields. researchgate.net The practicability of this methodology has been demonstrated in the late-stage difluoromethylation of pharmaceutical molecules. researchgate.net The process generally involves the photocatalyst generating a difluoromethyl radical from a suitable precursor, which then adds to the heteroaromatic ring. mdpi.com
Table 1: Comparison of Photoredox Catalysis Systems for Difluoromethylation of Heterocycles
| Photocatalyst | CF2H Source | Oxidant | Conditions | Substrate Scope | Reference |
|---|---|---|---|---|---|
| Rose Bengal | CF2HSO2Na | O2 (air) | Green LEDs, DMSO, room temp. | Quinoxalinones, Pyridines, Indoles | researchgate.net |
| Eosin Y | NaSO2CF2H | Air | Blue LEDs, DMSO, room temp. | Coumarins | mdpi.com |
| Not Required | BrCF2COOEt | Light | Catalyst-free | Pyridones, N-Heteroarenes | acs.org |
Amination Reactions for Pyridine Ring Synthesis and Functionalization
The introduction of an amine group at the 4-position of the pyridine ring is a critical step in the synthesis of 2-(Difluoromethyl)pyridin-4-amine. This can be accomplished either by building the ring with the amine or a precursor already in place or by functionalizing a pre-formed difluoromethylated pyridine.
A scalable synthesis for the closely related 4-(difluoromethyl)pyridin-2-amine (B599231) successfully avoided direct amination in a sealed pressure vessel, which is a significant safety concern on an industrial scale. researchgate.netacs.org Instead, the synthesis involved the cyclization of an intermediate, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile, using O-methylhydroxylamine hydrochloride, followed by reductive steps to form the 2-aminopyridine (B139424) ring structure. acs.orgunimi.it
For the direct amination of a functionalized pyridine ring, modern cross-coupling reactions are highly effective. The Buchwald-Hartwig amination, for instance, was used in a formal synthesis of 4-(difluoromethyl)pyridin-2-amine from 2-chloro-4-(difluoromethyl)pyridine (B598245) and tert-butyl carbamate, followed by deprotection. acs.org Copper-catalyzed amination reactions using aqueous ammonia (B1221849) also provide an efficient method for synthesizing various aminopyridine derivatives under mild conditions. researchgate.net
More traditional methods include the reduction of nitropyridine precursors. For example, 4-aminopyridine (B3432731) can be synthesized in high yield by the reduction of 4-nitropyridine-N-oxide using iron in the presence of mineral acids like hydrochloric or sulfuric acid. semanticscholar.org
Table 2: Overview of Amination Methods for Pyridine Systems
| Method | Precursor | Key Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Halopyridine | Palladium catalyst, Ligand, Base | High functional group tolerance, good yields | Expensive catalyst and ligands | acs.org |
| Copper-Catalyzed Amination | Halopyridine | Copper(I) salt, Ligand, Aqueous Ammonia | Milder conditions, uses inexpensive ammonia | Ligand screening may be necessary | researchgate.net |
| Reduction of Nitro Group | Nitropyridine-N-oxide | Iron, Mineral Acid | Inexpensive reagents, high yield | Multi-step precursor synthesis | semanticscholar.org |
| Chichibabin Amination | Pyridine | Sodium Amide (NaNH2) | Direct C-H amination | Harsh conditions, limited to certain positions | orgsyn.org |
Scalable and Sustainable Synthetic Route Development for Industrial Applications
For industrial applications, synthetic routes must be scalable, economical, safe, and sustainable. A practical, multi-kilogram scale synthesis has been developed for 4-(difluoromethyl)pyridin-2-amine, a key intermediate for numerous protein kinase inhibitors, which provides a strong model for the synthesis of the 4-amino isomer. acs.orgunimi.it
This optimized route is a five-step, two-pot procedure that begins with the inexpensive starting material 2,2-difluoroacetic anhydride (B1165640). researchgate.netacs.org Key features that contribute to its scalability include:
Telescoped Reactions : Multiple synthetic steps are combined into one-pot procedures, which minimizes the need for isolation and purification of intermediates, thereby reducing solvent waste and processing time. researchgate.net
Avoidance of Hazardous Reagents : The route was specifically designed to avoid hazardous reagents like DAST for fluorination and eliminates the need for potentially dangerous amination reactions in sealed, high-pressure vessels. researchgate.netacs.org
Chromatography-Free Process : The final product and key intermediates are isolated through precipitation and filtration, avoiding costly and time-consuming chromatographic purification, which is a major bottleneck in large-scale production. researchgate.net
Another approach that emphasizes scalability is the de novo synthesis of 2-difluoromethyl pyridines from simple commodity chemicals. By building the pyridine ring from the ground up, this method offers flexibility and access to a wide range of derivatives from inexpensive materials. nih.gov
Optimization of Reaction Conditions and Process Intensification
Process intensification aims to develop manufacturing processes that are smaller, safer, and more energy-efficient. The development of the two-pot synthesis for 4-(difluoromethyl)pyridin-2-amine is a prime example of process intensification in practice. acs.orgunimi.it
Reactivity and Mechanistic Investigations of 2 Difluoromethyl Pyridin 4 Amine
Reactivity of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a basic and nucleophilic center. However, its reactivity in 2-(Difluoromethyl)pyridin-4-amine is modulated by the electronic effects of the substituents. The 4-amino group is a strong electron-donating group (via resonance), which increases the electron density on the pyridine ring, including the ring nitrogen, thereby enhancing its basicity compared to unsubstituted pyridine. Conversely, the 2-difluoromethyl group (CF₂H) is strongly electron-withdrawing (via induction), which tends to decrease the basicity of the ring nitrogen.
The net effect of these opposing influences determines the pyridine nitrogen's propensity to participate in reactions such as protonation, alkylation, and oxidation. Studies on related substituted pyridines show that electron-donating groups generally facilitate N-alkylation. For instance, the reaction of pyridines with reagents like ethyl bromodifluoroacetate can lead to N-difluoromethylated pyridinium (B92312) salts, a process that involves the nucleophilic attack of the pyridine nitrogen. rsc.org The presence of an electron-donating group, such as an amino group, typically enhances the rate of such reactions compared to unsubstituted pyridine. rsc.org
The formation of N-oxides, a common reaction for pyridines, is also influenced by these electronic factors. While the amino group would favor this oxidation, the deactivating effect of the CF₂H group might necessitate stronger oxidizing agents or harsher conditions compared to more electron-rich pyridines.
Reactivity of the Amino Group: Nucleophilicity and Electrophilic Activation
The exocyclic amino group at the C4-position is a primary nucleophile, capable of reacting with a wide range of electrophiles. Its nucleophilicity is generally higher than that of aniline (B41778) due to the electronic nature of the pyridine ring. The relative nucleophilicity of amines is a well-studied area, with primary amines generally showing strong reactivity. masterorganicchemistry.com The presence of the electron-withdrawing difluoromethyl group at the C2-position can slightly diminish the nucleophilicity of the 4-amino group through an inductive effect, but the group is expected to remain highly reactive.
Common reactions involving the amino group include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is a standard transformation for aminopyridines.
Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.
Buchwald-Hartwig Amination: While this compound is the product of such reactions, its amino group can, in principle, act as the nucleophile in cross-coupling reactions with aryl halides to form diarylamines. acs.org
Diazotization: Reaction with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be displaced by various nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions, providing a route to further functionalize the C4-position.
The table below summarizes typical electrophilic reactions at the amino group, drawing parallels from general amine chemistry. acs.org
| Reaction Type | Electrophile Example | Product Type |
| Acylation | Acetyl Chloride | N-(2-(difluoromethyl)pyridin-4-yl)acetamide |
| Sulfonylation | Tosyl Chloride | N-(2-(difluoromethyl)pyridin-4-yl)-4-methylbenzenesulfonamide |
| Alkylation | Methyl Iodide | N-methyl-2-(difluoromethyl)pyridin-4-amine |
| Reductive Amination | Acetone, NaBH₃CN | N-isopropyl-2-(difluoromethyl)pyridin-4-amine |
Reactivity of the Difluoromethyl Group: Electrophilic and Radical Pathways
The difluoromethyl (CF₂H) group is of significant interest due to its unique properties, serving as a bioisostere for hydroxyl, thiol, or amino groups. nih.govresearchgate.net Its reactivity is complex and can proceed through different pathways depending on the reaction conditions.
Radical Pathways: The C-H bond in the CF₂H group can be cleaved to generate a difluoromethyl radical (•CF₂H). This radical is considered nucleophilic, in contrast to the electrophilic trifluoromethyl radical (•CF₃). nih.gov Therefore, direct C-H functionalization of electron-deficient systems like pyridines with •CF₂H sources can be challenging. To overcome this, difluoromethylating agents are often designed with an electron-withdrawing auxiliary group to enhance the electrophilicity of the resulting radical intermediate. nih.gov Minisci-type reactions, which involve the addition of radicals to protonated heteroaromatics, are a common strategy for the C-H difluoromethylation of pyridines. nih.gov
Electrophilic Pathways: While the CF₂H group itself is not a typical electrophile, it can be involved in reactions that proceed through electrophilic intermediates. For instance, under certain conditions, difluoromethyl sulfones can act as precursors to difluorocarbene (:CF₂), a highly reactive electrophile. However, direct nucleophilic attack on the carbon of the CF₂H group is also possible, especially when activated. rsc.org Some hypervalent iodine reagents are designed to deliver a "CF₂H⁺" equivalent for electrophilic difluoromethylation. epa.gov
The table below outlines different approaches to reactions involving difluoromethyl groups.
| Pathway | Reagent Type | Intermediate | Typical Reaction |
| Radical | Zn(SO₂CF₂H)₂ | •CF₂H (nucleophilic) | Minisci-type C-H functionalization |
| Radical | Reagent with EWG | •CF₂(EWG) (electrophilic) | C-H functionalization of electron-rich systems |
| Electrophilic | Difluoromethyl sulfones | Difluorocarbene (:CF₂) | Cyclopropanation |
| Electrophilic | Hypervalent Iodine-CF₂H | "CF₂H⁺" synthon | Electrophilic difluoromethylation |
Chemo- and Regioselective Transformations of the Pyridine Core
The substitution pattern on the pyridine ring of this compound creates a distinct electronic landscape that directs the regioselectivity of further transformations.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and generally resistant to EAS. However, the powerful activating and ortho-, para-directing 4-amino group strongly favors substitution at the C3 and C5 positions. The C3 position is sterically less hindered than C5 (which is flanked by the amino and the CF₂H group). The C2-difluoromethyl group is a deactivating group, further discouraging substitution at C3 and C5, but the influence of the amino group is typically dominant. Therefore, electrophilic attack is most likely to occur at the C3 position. In contrast, substitution at the C2, C4, or C6 positions is highly disfavored electronically. youtube.comyoutube.com
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring itself is activated towards nucleophilic attack, particularly at the C2, C4, and C6 positions. In this molecule, the C2 and C4 positions are already substituted. If a leaving group were present at the C6 position, it would be readily displaced by nucleophiles.
C-H Functionalization: Modern synthetic methods allow for direct C-H functionalization. For pyridines, these reactions are often regioselective. nih.govnih.gov Given the existing substituents, C-H activation could potentially be directed to the C3, C5, or C6 positions. Site-selectivity can often be controlled by choosing appropriate catalysts and directing groups. For example, strategies involving temporary dearomatization can enable meta-functionalization of pyridines. nih.gov
The following table summarizes the predicted regioselectivity for key transformations of the pyridine core.
| Reaction Type | Predicted Major Regioisomer | Rationale |
| Electrophilic Halogenation | 3-Halo-2-(difluoromethyl)pyridin-4-amine | Strong activation and ortho-directing effect of the C4-NH₂ group. |
| Nitration | 3-Nitro-2-(difluoromethyl)pyridin-4-amine | Strong activation and ortho-directing effect of the C4-NH₂ group. |
| Metal-Catalyzed C-H Borylation | C5 or C6 position | Dependent on the specific catalytic system and directing group effects. |
Reaction Kinetics and Thermodynamic Considerations
The rates and equilibria of reactions involving this compound are governed by thermodynamic and kinetic factors.
Thermodynamics:
Basicity (pKa): The basicity of the molecule is a key thermodynamic parameter. It has two primary basic sites: the pyridine ring nitrogen and the exocyclic amino group. The pKa of the conjugate acid of the pyridine nitrogen will be higher than that of pyridine (pKa ≈ 5.2) due to the electron-donating amino group, but lower than that of 4-aminopyridine (B3432731) (pKa ≈ 9.2) due to the electron-withdrawing difluoromethyl group. Thermodynamic studies on similar amino-pyridines have shown how alkyl chains and other substituents influence protonation enthalpies and entropies. rsc.org The exocyclic amino group is significantly less basic than the ring nitrogen.
Reaction Equilibria: The position of equilibrium for reactions like N-alkylation or acylation will depend on the relative stability of the reactants and products. The formation of stable salts or amides is generally thermodynamically favorable. The thermodynamics of amines acting as reductants have also been quantified, providing a framework to understand their behavior in hydrogenation reactions. nih.gov
Kinetics:
Steric Effects: The difluoromethyl group at the C2-position provides steric hindrance, which can affect the rate of reactions at adjacent positions, namely the pyridine nitrogen and the C3 position. Reactions at the C4-amino group and the C5 position are less affected sterically by the C2-substituent.
Electronic Effects: As discussed, the electron-donating amino group kinetically favors electrophilic attack on the ring, while the electron-withdrawing difluoromethyl group disfavors it. The rate of nucleophilic attack on the amino group is also modulated by the electronic influence of the other substituents. Kinetic studies on the nucleophilicity of various amines and pyridines have provided quantitative scales to predict reaction rates. masterorganicchemistry.com For instance, secondary amines are often found to be more nucleophilic than primary amines, a trend that could be relevant for subsequent reactions of a mono-alkylated product. masterorganicchemistry.com
Advanced Applications and Structural Integrations of 2 Difluoromethyl Pyridin 4 Amine in Bioactive Molecules
Development as a Building Block in Pharmaceutical Compounds
The 2-(difluoromethyl)pyridin-4-amine moiety has been identified as a valuable component in the design of sophisticated pharmaceutical agents. Its distinct electronic and structural characteristics contribute to the efficacy and drug-like properties of several developmental compounds.
While the isomeric 4-(difluoromethyl)pyridin-2-amine (B599231) is a well-documented intermediate for numerous phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (B549165) (mTOR) kinase inhibitors, the this compound scaffold serves as a crucial component in other important kinase inhibitor families. acs.orgunimi.it A prominent example is its role in the development of inhibitors for Adaptor Protein-2 Associated Kinase 1 (AAK1), a target for treating neuropathic pain. nih.gov
A highly selective, potent, and orally active AAK1 inhibitor, BMS-986176/LX-9211, incorporates a bipyridyl core that features a 2-(difluoromethyl)pyridine (B40438) unit. nih.govuaeu.ac.ae The structure, (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine, highlights the integration of this moiety into a complex bi(hetero)aryl ether scaffold. nih.govresearchgate.net The presence of the difluoromethyl groups is critical for achieving the desired potency and selectivity. This compound has demonstrated excellent efficacy in rodent models of neuropathic pain and has advanced into clinical trials. nih.govuaeu.ac.ae
| Compound Name | Chemical Structure Base | Kinase Target | Therapeutic Application |
|---|---|---|---|
| BMS-986176/LX-9211 | 2',6-Bis(difluoromethyl)-[2,4'-bipyridine] | AAK1 (Adaptor Protein-2 Associated Kinase 1) | Neuropathic Pain |
The pyridine (B92270) nucleus is a common feature in a wide array of anti-infective agents, valued for its ability to engage in various biological interactions. mdpi.com The introduction of fluorine-containing substituents like the difluoromethyl group can further enhance the antimicrobial or antiviral properties of such compounds. However, based on a review of current scientific and patent literature, specific examples of anti-infective agents developed directly from the this compound scaffold are not prominently documented. This suggests that while the structural motif holds potential, its application in this therapeutic area remains a field for future exploration.
A significant challenge in the development of drugs for neurological disorders is ensuring sufficient penetration of the blood-brain barrier (BBB). The physicochemical properties of a molecule, including its size, lipophilicity, and hydrogen bonding capacity, are critical determinants of CNS penetration. The difluoromethyl group can favorably modulate these properties.
The AAK1 inhibitor, BMS-986176/LX-9211, serves as a prime example of a CNS-penetrant drug candidate built using a difluoromethyl-pyridine scaffold. nih.gov Research has shown that this compound exhibits excellent CNS penetration, achieving an average brain-to-plasma ratio of 20 in rats, and demonstrates target engagement within the spinal cord. nih.govuaeu.ac.ae Its favorable physicochemical and pharmacokinetic profile, which led to its selection for clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia, underscores the utility of the 2-(difluoromethyl)pyridine moiety in designing CNS-active drugs. nih.gov
Utility in Agrochemical Compound Design
In the field of agrochemicals, the incorporation of fluorinated pyridine rings is a proven strategy for developing potent and selective herbicides and fungicides. The electronic effects of fluorine atoms can enhance the biological activity and metabolic stability of these compounds.
Derivatives of aminopyridine containing trifluoromethyl groups, such as Fluazinam, are established fungicides used to control diseases like late blight in potatoes. agropages.comnih.gov Similarly, recent research has highlighted the fungicidal potential of molecules containing difluoromethyl-substituted pyrimidine (B1678525) rings. acs.org These examples establish a strong precedent for the use of fluorinated pyridine and aminopyrimidine structures in creating effective fungicides.
Despite this, a survey of the current literature does not reveal specific, commercialized, or late-stage developmental fungicides that explicitly use the this compound scaffold. While the structural components are highly relevant to modern fungicide design, this specific building block appears to be an underexplored area in agrochemical research, representing an opportunity for the discovery of novel fungicidal agents.
Design of Ligands and Catalysts utilizing the this compound Moiety
The 4-aminopyridine (B3432731) framework is a foundational structure for a variety of nucleophilic catalysts, most notably 4-(Dimethylamino)pyridine (DMAP) and its chiral analogues. researchgate.net These catalysts are widely used in organic synthesis, particularly in acylation reactions. The synthesis of chiral catalysts derived from 4-aminopyridine has been shown to be effective for kinetic resolutions. researchgate.net
The introduction of a 2-(difluoromethyl) group onto the 4-aminopyridine core would significantly modulate its electronic properties. The strong electron-withdrawing nature of the CHF2 group would decrease the basicity and nucleophilicity of both the pyridine ring nitrogen and the 4-amino group. This modification offers a tool for fine-tuning the reactivity and selectivity of catalysts derived from this scaffold. While specific examples of ligands or catalysts based on this compound are not yet prevalent in the literature, its unique stereoelectronic profile makes it an intriguing candidate for the rational design of new catalytic systems for specialized applications in synthesis. chemscene.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Difluoromethyl Pyridin 4 Amine Derivatives
Influence of the Difluoromethyl Group on Receptor Binding and Selectivity
The difluoromethyl (CHF2) group, a bioisostere of hydroxyl and thiol moieties, plays a pivotal role in fine-tuning the interaction of 2-(difluoromethyl)pyridin-4-amine derivatives with their biological targets. Its unique electronic properties significantly influence receptor binding and selectivity.
A key example is found in the development of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (B549165) (mTOR) kinase inhibitors. In a comprehensive study, the replacement of a trifluoromethyl (CF3) group with a difluoromethyl group at the 4-position of the pyridine (B92270) ring was shown to augment mTOR kinase affinity. unimi.it This enhancement is attributed to the difluoromethyl group's ability to act as a hydrogen bond donor, a capacity absent in the trifluoromethyl group. This subtle change in hydrogen bonding potential can dramatically alter the binding mode and affinity of the ligand for its receptor.
For instance, in the context of mTOR inhibitors, the compound (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530) demonstrated potent and dual inhibition of PI3K and mTOR kinases. acs.org The difluoromethyl group, in this case, contributes to a favorable interaction profile within the ATP-binding site of the kinases.
Table 1: Comparison of mTOR Kinase Affinity in Fluorinated Pyridine Derivatives
| Compound | Substitution at Pyridine C4 | Relative mTOR Kinase Affinity | Reference |
| Analog A | -CF3 | Lower | unimi.it |
| Analog B (e.g., PQR530) | -CHF2 | Higher | unimi.itacs.org |
Impact of the Pyridine and Amino Groups on Pharmacological Efficacy
The pyridine ring and the amino group are fundamental components of the this compound scaffold, and their integrity and substitution patterns are critical for pharmacological efficacy.
The pyridine nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with the receptor. The position of the nitrogen within the ring dictates the geometry of these interactions and is often a key determinant of binding. In many kinase inhibitors, the pyridine nitrogen is essential for anchoring the molecule within the hinge region of the ATP-binding pocket.
The primary amino group at the 4-position is also a critical pharmacophoric feature. It can serve as both a hydrogen bond donor and acceptor, participating in a network of interactions that stabilize the ligand-receptor complex. Studies on related aminopyridine and aminopyrimidine derivatives have consistently highlighted the importance of this group for biological activity. For example, in the development of antimalarial 3,5-diarylaminopyridines, modifications to the 2-amino group often led to a significant loss of activity. nih.gov Similarly, in a series of PI3K/mTOR inhibitors, the primary amine functionality was found to be crucial for binding to mTOR, with its replacement by other moieties impairing affinity.
Substitutions on the pyridine ring, other than the difluoromethyl group, can also profoundly impact efficacy. These substitutions can influence the molecule's solubility, metabolic stability, and ability to penetrate cell membranes, all of which are vital for in vivo pharmacological activity.
Conformational Analysis and its Correlation with Biological Outcomes
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For flexible molecules like derivatives of this compound, understanding the preferred conformations and their correlation with biological outcomes is paramount.
Conformational analysis of these derivatives often involves a combination of computational modeling and experimental techniques. The rotational freedom around the bond connecting the difluoromethyl group to the pyridine ring, as well as the bonds of any substituents, can lead to a variety of low-energy conformations. However, only a specific subset of these conformations, often termed the "bioactive conformation," is capable of productively binding to the target receptor.
Stereochemical Implications in Bioactivity
The introduction of chiral centers into derivatives of this compound can have profound stereochemical implications for their biological activity. Enantiomers, being non-superimposable mirror images, can exhibit significantly different pharmacological profiles, with one enantiomer often being more potent or selective than the other.
A compelling example is the PI3K/mTOR inhibitor PQR530, which is the (S)-enantiomer of 4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine. acs.org The specific spatial arrangement of the methyl group on the morpholine (B109124) ring in the (S)-configuration is critical for its potent inhibitory activity. This highlights that the receptor's binding pocket is highly stereospecific, and only one enantiomer can achieve the optimal interactions required for high-affinity binding.
The synthesis and biological evaluation of individual enantiomers are therefore essential steps in the drug discovery process for this class of compounds. The differential activity between enantiomers provides strong evidence for a specific, high-affinity binding interaction with the biological target and can offer valuable insights into the topology of the binding site.
Table 2: Stereoisomer Activity Profile
| Compound | Stereochemistry | Biological Activity | Reference |
| PQR530 | (S)-enantiomer | Potent dual PI3K/mTOR inhibitor | acs.org |
| R-enantiomer of PQR530 | (R)-enantiomer | Less active or inactive | acs.org |
Computational and Theoretical Chemistry of 2 Difluoromethyl Pyridin 4 Amine
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial in the early stages of drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions.
For 2-(Difluoromethyl)pyridin-4-amine, molecular docking studies would involve preparing the 3D structure of the ligand and docking it into the active site of a specific protein target. The choice of target would depend on the therapeutic area of interest. For instance, based on the activities of similar pyridine (B92270) derivatives, potential targets could include kinases, G-protein coupled receptors (GPCRs), or enzymes involved in inflammatory pathways. nih.govnih.gov
The docking process generates various possible binding poses, which are then scored based on a scoring function that estimates the binding free energy. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. volkamerlab.org For example, the nitrogen atoms of the pyridine ring and the amino group of this compound could act as hydrogen bond acceptors and donors, respectively, while the difluoromethyl group could participate in hydrophobic interactions.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | GLU8, LYS21, ASN90 |
| Hydrophobic Interactions | LEU7, VAL15, ILE88 |
| Pi-Stacking Interactions | PHE89 |
Note: The data in this table is illustrative and represents typical results from a molecular docking simulation.
Analysis of these interactions provides insights into the binding mode and can guide the design of new analogs with improved affinity and selectivity. volkamerlab.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods can provide detailed information about the molecular geometry, charge distribution, and reactivity of this compound.
By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can predict the molecule's reactivity and its ability to participate in chemical reactions. dntb.gov.uaepstem.net The molecular electrostatic potential (MEP) map can also be generated to visualize the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions. dntb.gov.ua
For this compound, DFT calculations could reveal the influence of the electron-withdrawing difluoromethyl group on the electronic properties of the pyridine ring and the amino group. This information is vital for predicting its metabolic stability and potential sites of metabolism.
Table 2: Illustrative Quantum Chemical Properties of this compound (Calculated using DFT)
| Property | Value |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 4.7 |
| Dipole Moment (Debye) | 3.8 |
Note: The data in this table is illustrative and represents typical results from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Sampling and Binding Events
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and binding events over time. jchemlett.com For this compound, MD simulations can be used to explore its conformational landscape and to study the stability of its complex with a protein target.
By simulating the ligand-protein complex in a realistic environment (e.g., in water), researchers can observe the flexibility of both the ligand and the protein, and identify stable interactions that are maintained throughout the simulation. biorxiv.org This can provide a more accurate picture of the binding process compared to static docking studies. MD simulations are also instrumental in calculating the binding free energy using more rigorous methods like MM/PBSA or MM/GBSA.
Predictive Modeling for Pharmacokinetic and Pharmacodynamic Parameters
Computational models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, which are crucial for its success in clinical trials. nih.gov For this compound, various in silico tools can be used to estimate its pharmacokinetic parameters.
These models use the chemical structure of the compound to predict properties such as its solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. auctoresonline.org Similarly, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of a series of compounds based on their structural features. nih.gov
Table 3: Illustrative Predicted ADME Properties of this compound
| Property | Predicted Value |
| Aqueous Solubility (logS) | -2.5 |
| Caco-2 Permeability (logPapp) | 0.8 |
| Human Intestinal Absorption (%) | 90 |
| Blood-Brain Barrier Penetration | Low |
Note: The data in this table is illustrative and represents typical results from predictive ADME models.
Design of Novel Analogs through In Silico Approaches
The insights gained from molecular docking, quantum chemical calculations, and MD simulations can be used to design novel analogs of this compound with improved properties. nih.gov For example, if docking studies reveal a specific hydrophobic pocket in the active site of the target protein, the difluoromethyl group could be replaced with other lipophilic groups to enhance binding affinity. nih.gov
Similarly, if predictive ADME models suggest poor solubility, modifications can be made to the molecule to introduce more polar groups. This iterative process of in silico design, synthesis, and experimental testing is a cornerstone of modern drug discovery. researchgate.net
Future Perspectives and Emerging Research Avenues for 2 Difluoromethyl Pyridin 4 Amine
Exploration of Novel Synthetic Methodologies and Sustainable Processes
The efficient and scalable synthesis of 2-(Difluoromethyl)pyridin-4-amine and its isomers is critical for enabling its widespread use in research and development. While various methods exist for the synthesis of substituted pyridines, future research will likely focus on developing more economical, sustainable, and high-yielding processes.
A significant advancement has been the development of a scalable, five-step, two-pot procedure to produce the isomeric 4-(difluoromethyl)pyridin-2-amine (B599231), a key intermediate for protein kinase inhibitors. acs.orgconsensus.app This process starts from the commercially available 2,2-difluoroacetic anhydride (B1165640), avoiding the use of expensive starting materials like 2-chloro-4-(difluoromethyl)pyridine (B598245) and harsh conditions such as amination in a sealed vessel. acs.org The optimization of each step for large-scale production provides a blueprint for developing similar robust syntheses for this compound. acs.org
Future synthetic explorations could focus on late-stage functionalization and green chemistry principles. For instance, the use of Diethylaminosulfur trifluoride (DAST) has emerged as a practical, base-free, and workup-free method for amide bond formation at room temperature. acs.org This protocol has been successfully applied to a wide range of amines and carboxylic acids, including fluorinated ones. acs.org Adapting such methodologies could provide novel, efficient pathways to derivatives of this compound under sustainable conditions.
Table 1: Comparison of Synthetic Approaches for Difluoromethyl-pyridylamines
| Feature | Traditional Methods (e.g., from 2-chloro-4-(difluoromethyl)pyridine) | Novel Scalable Synthesis (for isomer) acs.org | Emerging Sustainable Methods (e.g., DAST-based) acs.org |
| Starting Material | Expensive and not readily available halide acs.org | Commercially available 2,2-difluoroacetic anhydride acs.org | Readily available carboxylic acids and amines acs.org |
| Conditions | Often requires harsh conditions, sealed vessels acs.org | Optimized for scalability, avoids sealed vessels acs.org | Room temperature, base-free, workup-free acs.org |
| Sustainability | Lower, due to harsh reagents and conditions | Higher, more economical and practical acs.org | High, generates only volatile byproducts acs.org |
| Applicability | Specific to precursor availability | Proven for large-scale production of a key isomer acs.org | Potentially broad scope for creating diverse derivatives acs.org |
Identification of Undiscovered Biological Targets and Therapeutic Areas
The structural alerts within this compound suggest a multitude of potential biological activities. The aminopyridine scaffold is a well-established pharmacophore, while the difluoromethyl group can significantly modulate properties like metabolic stability and target binding affinity.
The closely related isomer, 4-(difluoromethyl)pyridin-2-amine, is a crucial intermediate for clinical candidates targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR) kinase, both of which are central in cancer pathways. acs.orgconsensus.app This strongly suggests that derivatives of this compound could be developed as potent and selective kinase inhibitors.
Beyond PI3K/mTOR, the aminopyridine core is present in inhibitors of various other enzymes and receptors.
Lymphocyte-specific protein tyrosine kinase (Lck): Novel 2,3-diarylfuro[2,3-b]pyridin-4-amines have been identified as potent and selective Lck inhibitors, indicating a potential therapeutic area in immunology. nih.gov
Dipeptidyl Peptidase-4 (DPP-4): A series of novel 5-aminomethyl-pyridines were discovered as potent and highly selective DPP-4 inhibitors for the treatment of diabetes. nih.gov
Potassium Channels: 4-Aminopyridine (B3432731) (fampridine) is an approved drug that acts as a potassium channel blocker to improve walking in patients with multiple sclerosis. wikipedia.orgnih.gov This highlights the potential for this compound derivatives to be explored for neurological disorders.
Inducible Nitric Oxide Synthase (iNOS): 2-Amino-4-methylpyridine analogues have been investigated as inhibitors of iNOS, which is implicated in inflammatory processes. nih.gov
Future research should involve screening this compound and its derivatives against a broad panel of kinases and other relevant biological targets to uncover new therapeutic opportunities.
Table 2: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Example(s) | Therapeutic Area | Rationale |
| Protein Kinases | PI3K, mTOR, Lck acs.orgnih.gov | Oncology, Immunology | Isomers and related scaffolds show potent inhibition. acs.orgconsensus.app |
| Peptidases | DPP-4 nih.gov | Diabetes | Aminomethyl-pyridine core is a known DPP-4 inhibitor scaffold. nih.gov |
| Ion Channels | Potassium Channels wikipedia.org | Neurology (e.g., Multiple Sclerosis) | The parent 4-aminopyridine is an approved drug targeting these channels. wikipedia.orgnih.gov |
| Synthases | iNOS nih.gov | Inflammation | Related aminopyridine structures inhibit iNOS. nih.gov |
Integration into Advanced Materials and Functional Systems
The unique electronic properties of the pyridine (B92270) ring combined with the influence of the difluoromethyl group make this compound an attractive building block for materials science. While its direct application in materials is not yet documented, its structural features suggest several promising avenues for future research.
The nitrogen atom in the pyridine ring can act as a ligand to coordinate with metal ions, making the molecule a candidate for the construction of Metal-Organic Frameworks (MOFs) or coordination polymers. The difluoromethyl group can influence the electronic properties and intermolecular interactions within such materials, potentially leading to novel catalytic, sensing, or gas storage properties.
Furthermore, fluorinated organic compounds are of great interest in the field of organic electronics. The incorporation of this compound into conjugated polymer backbones could be explored to tune the energy levels (HOMO/LUMO) of the resulting materials. This could lead to the development of new organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic materials with enhanced performance and stability. The amine functionality provides a convenient handle for polymerization or for grafting onto surfaces to create functional coatings.
Development of High-Throughput Screening Libraries and Combinatorial Chemistry Approaches
To efficiently explore the full therapeutic potential of the this compound scaffold, the development of high-throughput screening (HTS) libraries is essential. thermofisher.comthermofisher.com This compound is an ideal starting point for combinatorial chemistry due to the presence of a reactive primary amine and multiple positions on the pyridine ring that could be further functionalized.
A combinatorial library could be generated by reacting the 4-amino group with a diverse set of building blocks, such as carboxylic acids (to form amides), aldehydes/ketones (to form imines, followed by reduction to secondary amines), or sulfonyl chlorides (to form sulfonamides). Synthetic strategies like the Buchwald-Hartwig amination or pyrimidine (B1678525) ring cyclizations, which have been used for related structures, could be adapted for library synthesis. acs.org
These libraries, containing hundreds or thousands of distinct but structurally related compounds, can then be screened against a wide range of biological targets. thermofisher.com This approach maximizes the chances of identifying "hits"—compounds with desired biological activity—which can then be further optimized in a process known as hit-to-lead development. thermofisher.com The availability of a robust and scalable synthesis for the core scaffold is paramount for the success of such an endeavor. acs.org
Table 3: Hypothetical Combinatorial Library Design from this compound
| Reaction Type on 4-Amino Group | Reagent Class | Resulting Functional Group | Potential Diversity |
| Acylation | Carboxylic Acids / Acyl Chlorides | Amide | Thousands of commercially available acids |
| Reductive Amination | Aldehydes / Ketones | Secondary / Tertiary Amine | Thousands of available carbonyl compounds |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Hundreds of available sulfonyl chlorides |
| Urea/Thiourea Formation | Isocyanates / Isothiocyanates | Urea / Thiourea | Hundreds of available isocyanates |
Q & A
Basic Research Question
- ¹⁹F NMR : Identifies the difluoromethyl group (δ ~ -100 to -120 ppm, split due to coupling with adjacent protons) .
- ¹H NMR : Pyridine protons appear as distinct aromatic signals (δ 6.5–8.5 ppm); amine protons may show broad peaks if not deuterated.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 144.12 (C₆H₆F₂N₂) confirm the molecular formula .
- IR : Stretching frequencies for C-F bonds (1000–1100 cm⁻¹) and N-H bonds (3300–3500 cm⁻¹) validate functional groups.
What are the key physicochemical properties influencing the reactivity of this compound in cross-coupling reactions?
Basic Research Question
- Electron-withdrawing effect : The difluoromethyl group reduces electron density on the pyridine ring, enhancing electrophilicity for nucleophilic substitution.
- Steric hindrance : The methyl group at the 4-position may limit accessibility to certain reaction sites.
- Solubility : Moderate polarity due to fluorine and amine groups makes it soluble in polar aprotic solvents (DMF, DMSO), critical for homogeneous reaction conditions .
How can regioselectivity challenges during functionalization of this compound be addressed?
Advanced Research Question
Regioselectivity in substitution or coupling reactions is influenced by:
- Directing groups : The amine at the 4-position acts as an electron-donating group, directing electrophiles to the 2- or 6-positions.
- Metal catalysts : Palladium complexes with bulky ligands (e.g., SPhos) favor coupling at less hindered positions .
- Computational modeling : DFT calculations predict reactive sites by analyzing charge distribution and frontier molecular orbitals .
What is the mechanistic role of the difluoromethyl group in modulating biological interactions, such as enzyme inhibition?
Advanced Research Question
The difluoromethyl group enhances:
- Lipophilicity : Increases membrane permeability, as seen in agrochemical inhibitors (e.g., SDHI fungicides) .
- Metabolic stability : Fluorine’s inductive effect reduces oxidative degradation of the amine group.
- Steric and electronic effects : The CF₂H group can form weak hydrogen bonds with active-site residues, altering binding kinetics .
Example: In inhibitor design, replacing methyl with CF₂H improved target affinity by 10-fold in a recent SAR study .
How can contradictory data on the compound’s reactivity in coupling reactions be resolved?
Advanced Research Question
Discrepancies in reported reaction efficiencies often stem from:
- Trace moisture : Fluorinated compounds are sensitive to hydrolysis; rigorous drying of reagents/solvents is essential.
- Catalyst poisoning : Amine groups may deactivate palladium catalysts; using Pd(OAc)₂ with chelating ligands (XPhos) mitigates this .
- Substrate pre-activation : Pre-forming boronic esters or iodonium salts improves coupling yields by 20–30% .
What strategies optimize the use of this compound in multi-step syntheses of pharmaceuticals?
Advanced Research Question
- Protection-deprotection : Temporarily masking the amine with Boc or Fmoc groups prevents unwanted side reactions during subsequent steps.
- Late-stage fluorination : Introducing fluorine in later stages preserves the integrity of sensitive functional groups.
- High-throughput screening : Automated platforms identify optimal conditions (e.g., solvent, temperature) for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
